2-(2-Bromo-1H-indol-3-yl)acetic acid

Description

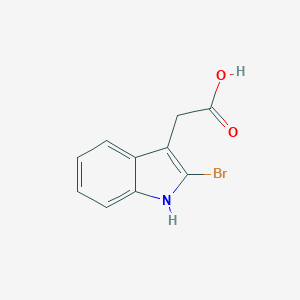

2-(2-Bromo-1H-indol-3-yl)acetic acid is a brominated indole derivative characterized by a bromine atom at position 2 of the indole ring and an acetic acid moiety at position 2. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, with substitutions on the indole core significantly altering physicochemical and biological properties . The bromine atom in this compound enhances electrophilic reactivity, making it a versatile intermediate for further functionalization in drug discovery .

Properties

CAS No. |

1912-39-6 |

|---|---|

Molecular Formula |

C10H8BrNO2 |

Molecular Weight |

254.08 g/mol |

IUPAC Name |

2-(2-bromo-1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8BrNO2/c11-10-7(5-9(13)14)6-3-1-2-4-8(6)12-10/h1-4,12H,5H2,(H,13,14) |

InChI Key |

LAADSTQETUDBPC-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)CC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Positional Isomers

- Its molecular formula is C₁₀H₈BrNO₂ (MW: 254.08), with a predicted collision cross section (CCS) of 153.0 Ų for [M+H]+ .

- 2-(6-Bromo-1H-indol-3-yl)acetic Acid (CAS 152213-66-6): Bromine at position 6 may hinder π-stacking interactions in biological targets. This compound has a molecular weight of 254.08 and a storage requirement of 2–8°C under inert atmosphere .

Multi-Halogenated Derivatives

- 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic Acid (CID 3963665): A methyl group at position 2 increases hydrophobicity (logP ~2.1) compared to the unmethylated parent compound. Its SMILES is CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O , and it exhibits a CCS of 152.1 Ų for [M-H]- .

- 2-(5-Chloro-2-methyl-1H-indol-3-yl)acetic Acid : Chlorine at position 5 reduces molecular weight (MW: 209.65 vs. 254.08 for bromo analogs) but may lower binding affinity in halogen-bonding interactions .

Substituent Effects on Reactivity and Bioactivity

Ester Derivatives

- Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate : The 4-nitrobenzoyl group enhances electron-withdrawing effects, accelerating nucleophilic substitution reactions. This derivative is synthesized via base-mediated indole cyclization .

- Methyl 2-(2-bromo-1H-indol-3-yl)acetate (CAS 1912-35-2): Esterification of the acetic acid group improves membrane permeability, critical for prodrug applications .

Benzyl-Substituted Analogs

- Crystallographic data (CCDC 928255) reveal a planar indole ring with hydrogen-bonding interactions stabilizing the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.